molecular formula C17H24Cl2N2O3S B10958253 2,4-dichloro-N-(2,3-dimethylcyclohexyl)-5-(dimethylsulfamoyl)benzamide

2,4-dichloro-N-(2,3-dimethylcyclohexyl)-5-(dimethylsulfamoyl)benzamide

Cat. No.: B10958253
M. Wt: 407.4 g/mol
InChI Key: LJEWTKLIIFXBPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N-(2,3-DIMETHYLCYCLOHEXYL)BENZAMIDE is a complex organic compound with significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes dichloro, dimethylamino, and sulfonyl groups attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N-(2,3-DIMETHYLCYCLOHEXYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the benzamide coreThe sulfonyl group is then added using sulfonation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors to ensure consistent quality and yield. The process involves the use of high-purity reagents and catalysts to facilitate the reactions. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N-(2,3-DIMETHYLCYCLOHEXYL)BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

Scientific Research Applications

2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N-(2,3-DIMETHYLCYCLOHEXYL)BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N-(2,3-DIMETHYLCYCLOHEXYL)BENZAMIDE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N-(2,3-DIMETHYLCYCLOHEXYL)BENZAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C17H24Cl2N2O3S

Molecular Weight

407.4 g/mol

IUPAC Name

2,4-dichloro-N-(2,3-dimethylcyclohexyl)-5-(dimethylsulfamoyl)benzamide

InChI

InChI=1S/C17H24Cl2N2O3S/c1-10-6-5-7-15(11(10)2)20-17(22)12-8-16(14(19)9-13(12)18)25(23,24)21(3)4/h8-11,15H,5-7H2,1-4H3,(H,20,22)

InChI Key

LJEWTKLIIFXBPF-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1C)NC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.